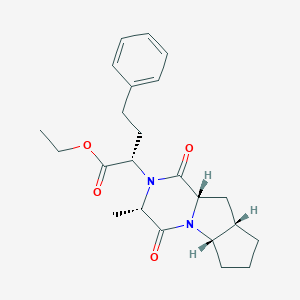

Ramipril diketopiperazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVMAAYRBJCASY-JBDAPHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312563 | |

| Record name | Ramipril-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108731-95-9 | |

| Record name | Ramipril-diketopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108731-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramipril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramipril-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108731-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3O93H26WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ramipril Diketopiperazine Formation: A Technical Guide to the Mechanism and Control

For Researchers, Scientists, and Drug Development Professionals

Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, primarily through two pathways: hydrolysis to its active metabolite, ramiprilat, and intramolecular cyclization to form the inactive impurity, ramipril diketopiperazine (DKP).[1][2][3] The formation of ramipril DKP is a critical concern in the development and manufacturing of ramipril drug products, as it leads to a loss of potency and the introduction of a potentially undesirable impurity. This technical guide provides an in-depth exploration of the formation mechanism of ramipril DKP, supported by quantitative data, detailed experimental protocols, and a visual representation of the degradation pathway.

The Core Mechanism: Intramolecular Cyclization

The formation of ramipril diketopiperazine is an intramolecular condensation reaction.[1][4] This process involves the nucleophilic attack of the secondary amine on the ethyl ester carbonyl group within the ramipril molecule, leading to the formation of a six-membered diketopiperazine ring and the elimination of ethanol. This cyclization reaction is influenced by several factors, most notably pH, temperature, and the presence of moisture.

Influence of pH

The pH of the environment plays a pivotal role in directing the degradation pathway of ramipril.

-

Acidic to Neutral Conditions (pH 3-5): These conditions favor the formation of ramipril diketopiperazine.[5] In a study where ramipril was stored in buffer solutions at 90°C for one hour, more than 0.2% of ramipril-diketopiperazine was detected at both pH 3 and pH 5.[5]

-

Alkaline Conditions (pH > 7): In contrast, alkaline environments promote the hydrolysis of the ester group, leading to the formation of the active metabolite, ramiprilat (ramipril-diacid).[2][3][5][6] At pH 8, under the same conditions as the acidic study, more than 1% of ramipril-diacid was formed, with the alkaline medium having the greatest effect on this degradation pathway.[5] Formulations buffered to a basic pH have been shown to preferentially degrade to ramiprilat rather than the diketopiperazine.[2][3][6]

Influence of Temperature and Moisture

Temperature and moisture are critical factors that accelerate the degradation of ramipril.

-

Temperature: Elevated temperatures significantly increase the rate of both hydrolysis and diketopiperazine formation.[7][8][9][10] The degradation of ramipril follows first-order kinetics, with the rate constant increasing with temperature.[7]

-

Moisture: The presence of moisture can facilitate both degradation pathways. However, under dry conditions and elevated temperatures, the formation of ramipril DKP is the predominant degradation pathway.[7] Interestingly, one study found that under dry air at 363 K, the half-life of ramipril was significantly shorter (5.8 hours) compared to humid conditions (146 hours at RH 76% and 363 K), suggesting that in the absence of water for hydrolysis, the cyclization to DKP is more rapid.[7]

Quantitative Degradation Kinetics

The degradation of ramipril to its diketopiperazine derivative has been shown to follow first-order kinetics.[7] A study investigating the degradation of ramipril under dry air at elevated temperatures provided the following kinetic and thermodynamic parameters:

| Parameter | Value | Conditions |

| Kinetic Order | First-Order | Dry air, elevated temperature[7] |

| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | T = 373 K, dry air[7][11] |

| Half-life (t₀.₅) | 5.8 hours | T = 363 K, dry air[7] |

| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | Dry air[7][11] |

| Enthalpy of Activation (ΔH) | 171.65 ± 48.7 kJ/mol | Dry air[7][11] |

| Entropy of Activation (ΔS) | Positive | Dry air[7][11] |

The positive entropy of activation suggests that the transition state is less ordered than the reactants, which is consistent with a unimolecular cyclization reaction. The endothermic nature of the reaction, indicated by the positive enthalpy of activation, signifies that energy input is required for the formation of the activated complex.[7]

Experimental Protocols

The investigation of ramipril degradation and the formation of its diketopiperazine derivative typically involves forced degradation studies followed by analysis using stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To induce the degradation of ramipril under various stress conditions to identify and quantify degradation products, including ramipril diketopiperazine.

Materials:

-

Ramipril drug substance

-

Hydrochloric acid (0.1M)

-

Sodium hydroxide (0.1M)

-

Hydrogen peroxide (3%)

-

Buffer solutions (pH 3, 5, and 8)

-

High-purity water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (for mobile phase)

-

Glass vials

Equipment:

-

Calibrated oven or stability chamber

-

pH meter

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector

-

HPLC-Mass Spectrometry (HPLC-MS) system (for identification)

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of ramipril drug substance (e.g., 10 mg) into separate glass vials for each stress condition.

-

For hydrolytic degradation, add a defined volume of 0.1M HCl (acidic), 0.1M NaOH (alkaline), or high-purity water (neutral) to the respective vials.

-

For oxidative degradation, add a defined volume of 3% hydrogen peroxide.

-

For thermal degradation, place the vials containing the solid drug substance in an oven at a specified temperature (e.g., 70°C, 90°C).[5][12]

-

For pH-dependent degradation, dissolve the drug substance in buffer solutions of pH 3, 5, and 8 and store at an elevated temperature (e.g., 90°C for 1 hour).[5]

-

-

Stress Conditions:

-

Expose the samples to the respective stress conditions for a predetermined period. The duration will depend on the stability of the drug and the desired level of degradation.

-

For hydrolytic and oxidative studies, samples can be heated to accelerate degradation.

-

After the exposure period, neutralize the acidic and alkaline samples.

-

-

Sample Analysis:

-

Dilute the stressed samples to a suitable concentration with an appropriate solvent (e.g., methanol or mobile phase).

-

Analyze the samples using a validated stability-indicating HPLC method.

-

HPLC Method for Ramipril and its Degradation Products

-

Column: Reversed-phase C18 column (e.g., Nucleosil 100-5 C18, 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01M phosphate buffer, pH 2.4) and an organic solvent (e.g., methanol, acetonitrile, tetrahydrofuran). A common mobile phase composition is a mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[12]

-

Identification: The identity of the degradation products can be confirmed by comparing their retention times with those of known standards or by using HPLC-MS to determine their mass-to-charge ratio.

Visualization of the Degradation Pathway

The following diagrams illustrate the logical workflow of a forced degradation study and the chemical transformation of ramipril to its diketopiperazine derivative.

Caption: Experimental workflow for a forced degradation study of ramipril.

Caption: Chemical transformation of ramipril to its diketopiperazine derivative.

Conclusion and Recommendations

The formation of ramipril diketopiperazine is a significant degradation pathway that is highly dependent on environmental factors such as pH, temperature, and moisture. Understanding the mechanism and kinetics of this reaction is crucial for the development of stable ramipril formulations. To minimize the formation of ramipril DKP, the following strategies are recommended:

-

pH Control: Maintaining a slightly alkaline pH in liquid formulations or in the microenvironment of solid dosage forms can favor the formation of the active metabolite ramiprilat over the inactive diketopiperazine.

-

Moisture Protection: As ramipril is sensitive to moisture, appropriate packaging and control of humidity during manufacturing and storage are essential to prevent degradation.

-

Temperature Control: Storage at controlled room temperature or refrigeration can significantly slow down the rate of degradation.

-

Excipient Compatibility: Careful selection of excipients is necessary to avoid those that may promote the degradation of ramipril.

By implementing these control strategies, researchers, scientists, and drug development professionals can ensure the quality, stability, and efficacy of ramipril-containing drug products.

References

- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]

- 3. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]

- 4. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]

- 7. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic [mdpi.com]

- 8. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Chemical Architecture of Ramipril Diketopiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes metabolic and degradation pathways that can alter its therapeutic efficacy. A key transformation product is ramipril diketopiperazine (DKP), an inactive cyclic derivative formed through intramolecular condensation. This technical guide provides a comprehensive overview of the chemical structure of ramipril diketopiperazine, its formation, and detailed experimental protocols for its synthesis, isolation, and characterization. Quantitative spectral data are presented in a structured format to aid in its identification and analysis.

Introduction

Ramipril is a prodrug that is hydrolyzed in vivo to its active metabolite, ramiprilat, which is a potent inhibitor of ACE. The stability of ramipril is a critical factor in its formulation and storage, as it can degrade through two primary pathways: hydrolysis to ramiprilat and intramolecular cyclization to form the inactive ramipril diketopiperazine.[1][2] The formation of ramipril DKP is influenced by factors such as pH, temperature, and humidity.[3][4] Understanding the chemical properties and formation of this impurity is essential for the quality control and development of stable ramipril formulations.

Chemical Structure and Properties

Ramipril diketopiperazine, also known as ramipril impurity D in the European Pharmacopoeia, is a tricyclic compound formed from the internal cyclization of ramipril.[5][6]

Chemical Name: ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate[5]

Molecular Formula: C₂₃H₃₀N₂O₄[5]

Molecular Weight: 398.50 g/mol

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 398.50 g/mol | |

| Exact Mass | 398.2206 Da | |

| CAS Number | 108731-95-9 | [7] |

| Appearance | Solid | [7] |

| Solubility | Soluble in DMSO and Ethanol |

Formation of Ramipril Diketopiperazine

The primary mechanism for the formation of ramipril diketopiperazine is the intramolecular cyclization of ramipril. This reaction is essentially an internal amide bond formation, leading to the stable diketopiperazine ring structure.

Figure 1: Degradation pathways of Ramipril.

Experimental Protocols

Synthesis of Ramipril Diketopiperazine (via Forced Degradation)

This protocol is adapted from forced degradation studies to produce ramipril diketopiperazine for use as a reference standard.

Materials:

-

Ramipril pure substance

-

0.1 N Hydrochloric Acid (HCl)

-

Methanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve a known amount of ramipril in a minimal amount of methanol.

-

Add 0.1 N HCl to the solution. The ratio of ramipril to acid solution should be optimized, but a starting point is 1:10 (w/v).

-

Reflux the mixture at 70-80°C for 4-6 hours.[8]

-

Monitor the reaction progress by HPLC to observe the conversion of ramipril to ramipril diketopiperazine.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., 0.1 N NaOH) to a pH of approximately 7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The aqueous residue can be extracted with a suitable organic solvent like ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude ramipril diketopiperazine using preparative HPLC.

Analytical Method for Ramipril and its Diketopiperazine Impurity

The following HPLC method can be used for the separation and quantification of ramipril and ramipril diketopiperazine.[8]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Sample Preparation:

-

Accurately weigh and dissolve the sample containing ramipril and its impurities in the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Figure 2: Experimental workflow for HPLC analysis.

Spectroscopic Data

Mass Spectrometry

| Ion | m/z |

| [M+H]⁺ | 399.2 |

| [M-H]⁻ | 397.2 |

Data obtained from electrospray ionization (ESI) mass spectrometry.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1745 | C=O stretch (ester) |

| ~1660 | C=O stretch (amide I) |

| ~1637 | C=O stretch (amide I) |

| ~2950 | C-H stretch (aliphatic) |

| ~1450 | C-H bend (aliphatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Regions):

-

7.1-7.3 ppm: Aromatic protons of the phenyl group.

-

4.0-4.2 ppm: Quartet for the -OCH₂- protons of the ethyl ester.

-

1.1-1.3 ppm: Triplet for the -CH₃ protons of the ethyl ester.

-

Multiple signals between 1.5-4.0 ppm: Protons of the bicyclic ring system and the aliphatic chain.

-

A doublet around 1.2-1.4 ppm: Methyl group on the diketopiperazine ring.

¹³C NMR (Expected Regions):

-

~170-175 ppm: Carbonyl carbons of the ester and amide groups.

-

~125-140 ppm: Aromatic carbons of the phenyl group.

-

~60 ppm: -OCH₂- carbon of the ethyl ester.

-

~14 ppm: -CH₃ carbon of the ethyl ester.

-

Various signals in the aliphatic region (20-70 ppm): Carbons of the bicyclic system and the aliphatic chain.

Conclusion

This technical guide provides a foundational understanding of the chemical structure, formation, and analysis of ramipril diketopiperazine. The presented experimental protocols and spectral data serve as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the development, manufacturing, and quality control of ramipril and its formulations. A thorough characterization of impurities like ramipril DKP is paramount for ensuring the safety and efficacy of this important therapeutic agent.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. Improved Reaction Path Analysis Documentation · Issue #95 · Cantera/enhancements · GitHub [github.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ramipril Diketopiperazine | LGC Standards [lgcstandards.com]

- 7. cantera.org [cantera.org]

- 8. researchgate.net [researchgate.net]

Synthesis and Characterization of Ramipril Diketopiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ramipril diketopiperazine, a significant degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. This document details the synthetic pathway, experimental protocols for its formation and analysis, and in-depth characterization data.

Introduction

Ramipril, a widely prescribed medication for hypertension and heart failure, is known to degrade under various conditions, leading to the formation of impurities that can impact its efficacy and safety. One of the primary degradation pathways is the intramolecular cyclization of ramipril to form ramipril diketopiperazine (DKP), also known as Ramipril Impurity D.[1] Understanding the synthesis and characteristics of this impurity is crucial for the development of stable ramipril formulations and for ensuring drug quality and regulatory compliance.

Ramipril DKP is pharmacologically inactive as an ACE inhibitor.[2] Its presence in pharmaceutical formulations is an indicator of product degradation. This guide serves as a technical resource for researchers and professionals involved in the analysis, formulation, and quality control of ramipril.

Synthesis of Ramipril Diketopiperazine

The synthesis of ramipril diketopiperazine is primarily achieved through the forced degradation of ramipril. This process mimics the degradation that can occur during manufacturing, storage, or exposure to stress conditions. The intramolecular cyclization is facilitated by heat, particularly in the solid state under dry air conditions.[3][4]

Synthesis Pathway

The formation of ramipril diketopiperazine from ramipril is a unimolecular reaction involving the cyclization of the dipeptide-like structure of the parent drug.

Caption: Ramipril Degradation to Diketopiperazine.

Experimental Protocol: Synthesis via Forced Degradation

This protocol describes the generation of ramipril diketopiperazine from ramipril through thermal stress.

Materials:

-

Ramipril pure substance

-

Oven capable of maintaining 120°C (± 2°C)

-

Glass vials

Procedure:

-

Accurately weigh a sample of pure ramipril into a glass vial.

-

Place the vial in an oven preheated to 120°C.

-

Heat the sample for 6-8 hours.[1]

-

After the specified time, remove the vial from the oven and allow it to cool to room temperature.

-

The resulting solid contains ramipril diketopiperazine. Further purification can be achieved using techniques such as flash chromatography if a highly pure sample is required.[1]

Characterization of Ramipril Diketopiperazine

A combination of chromatographic and spectroscopic techniques is employed to identify and characterize ramipril diketopiperazine.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the detection and quantification of ramipril diketopiperazine.

| Parameter | HPLC Method 1 | HPLC-MS Method |

| Column | Isocratic reversed-phase | Not specified |

| Mobile Phase | Not specified in detail | Acetonitrile and phosphate buffer (pH 2.0; 0.035 mol/L) (65:35 v/v)[3] |

| Flow Rate | Not specified | 1.2 mL/min[3] |

| Detection | UV | UV at 215 nm and Mass Spectrometry[3] |

| Retention Time | 8.28 min (as Impurity D)[1] | Not specified |

Spectroscopic Data

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of ramipril diketopiperazine.

| Ionization Mode | Observed m/z | Interpretation |

| Positive Ion (M+H)⁺ | 415 (for a related impurity L) | This suggests the molecular weight of a related impurity. The molecular ion for ramipril DKP is not explicitly stated in this source.[1] |

| Positive Ion (M+1) | Not specified | |

| Negative Ion (M-H)⁻ | Not specified |

Note: While the provided search result mentions MS and MS-MS data for ramipril D, it does not explicitly state the m/z values in the text.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about the molecule. The following data is based on the information available in the literature.[1]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | Data not fully available in the provided search results. |

| ¹³C NMR | Data not fully available in the provided search results. |

Note: The referenced article indicates that NMR and CMR spectra for ramipril impurity D are available in Figure 8 of that publication; however, the full spectral data is not detailed in the text of the search results.[1]

Experimental Workflow: Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of ramipril diketopiperazine from a degraded ramipril sample.

Caption: Characterization Workflow.

Conclusion

This technical guide has outlined the synthesis of ramipril diketopiperazine through forced degradation and summarized the key analytical techniques for its characterization. The provided experimental protocols and data serve as a valuable resource for pharmaceutical scientists and researchers working with ramipril. A thorough understanding of this degradation product is essential for developing robust and stable drug formulations and ensuring the quality and safety of ramipril-based therapies. Further research to obtain and publish detailed NMR spectral data would be beneficial to the scientific community.

References

Ramipril's Unwanted Transformation: A Technical Guide to Diketopiperazine Degradation

For Immediate Release

[City, State] – Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and cardiovascular diseases, is susceptible to a significant degradation pathway that leads to the formation of an inactive and potentially undesirable impurity: ramipril diketopiperazine (DKP). This technical guide provides a comprehensive overview of this degradation pathway, offering in-depth insights for researchers, scientists, and drug development professionals. The following sections detail the mechanism of degradation, key influencing factors, quantitative analysis, and detailed experimental protocols for studying this transformation.

The Degradation Pathway: An Intramolecular Cyclization

Ramipril undergoes degradation primarily through two main pathways: hydrolysis to its active metabolite, ramiprilat (ramipril-diacid), and an intramolecular cyclization to form the inactive ramipril diketopiperazine.[1][2] The formation of DKP is a result of the internal condensation of the amino and carboxyl groups within the ramipril molecule. This cyclization reaction is influenced by several factors, most notably temperature, humidity, and pH.[3]

Under conditions of dry heat, the degradation of ramipril to DKP is the predominant pathway.[1] In contrast, the presence of moisture and alkaline conditions tends to favor the hydrolysis to ramiprilat.[4][5] Acidic to neutral pH conditions (pH 3-5) have been shown to facilitate the formation of DKP.[4][5]

The conversion of ramipril to DKP is a critical concern in the pharmaceutical industry as it leads to a loss of therapeutic efficacy and the introduction of an impurity that requires careful monitoring and control in drug formulations.

Quantitative Analysis of Ramipril Degradation

The degradation of ramipril to DKP follows first-order kinetics.[1][3] The rate of this degradation is significantly influenced by environmental conditions. The following tables summarize key quantitative data from stability and forced degradation studies.

Table 1: Kinetic Data for Ramipril Degradation to Diketopiperazine

| Parameter | Value | Conditions | Reference |

| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | T = 373 K (100 °C), Dry Air | [1] |

| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | Dry Air | [1] |

| Enthalpy of Activation (ΔH‡) | 171.65 ± 48.7 kJ/mol | Dry Air | [1] |

Table 2: Influence of pH on Ramipril Degradation Products

| pH | Degradation Product(s) | Observation | Reference |

| 3 | Diketopiperazine (Impurity D) | > 0.2% formation | [4] |

| 5 | Diketopiperazine (Impurity D) | > 0.2% formation | [4] |

| 8 | Ramipril-diacid (Impurity E) | > 1% formation | [4] |

| Alkaline (0.1M NaOH) | Ramipril-diacid (Impurity E) | > 50% degradation | [4] |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analytical determination of ramipril and its DKP degradant.

Forced Degradation of Ramipril in Solid State (Thermal Stress)

This protocol is designed to induce the degradation of ramipril to DKP under thermal stress in a dry environment.

Objective: To generate the diketopiperazine degradation product of ramipril for identification and quantification.

Materials:

-

Pure ramipril powder

-

Glass vials

-

Thermal chamber or oven

-

HPLC-UV or HPLC-MS system

Procedure:

-

Accurately weigh 10.0 mg of pure ramipril into a 5 mL glass vial.

-

Place the vial in a thermal chamber pre-set to a temperature range of 343 K to 373 K (70 °C to 100 °C).[1][3]

-

Maintain a low relative humidity (RH), ideally 0% RH (dry air), to favor DKP formation.[1]

-

Expose the sample to these conditions for a period ranging from 20 to 90 hours, with periodic sampling to monitor the progress of degradation.[1]

-

At each time point, remove a vial, allow it to cool to room temperature.

-

Dissolve the contents in a suitable solvent (e.g., methanol) to a known concentration for subsequent analysis.

HPLC Method for the Quantification of Ramipril and Diketopiperazine

This method is suitable for separating and quantifying ramipril and its DKP degradation product.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.035 mol/L, pH 2.0) in a ratio of 65:35 (v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 20 µL.[3]

-

Detection Wavelength: 213 nm.[3]

-

Column Temperature: Ambient or controlled at 298 K (25 °C).[3]

Sample Preparation:

-

Prepare a standard stock solution of pure ramipril and, if available, a reference standard for DKP in the mobile phase or a suitable solvent.

-

Prepare calibration standards by serially diluting the stock solutions.

-

Dissolve the degraded ramipril samples from the forced degradation study in the mobile phase to a known concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the degraded samples.

-

Identify the peaks for ramipril and DKP based on their retention times compared to the standards.

-

Quantify the amount of ramipril remaining and DKP formed using the calibration curve.

Conclusion

The degradation of ramipril to its diketopiperazine derivative is a critical stability concern that necessitates thorough understanding and control during drug development and manufacturing. This technical guide has outlined the fundamental aspects of this degradation pathway, including the underlying mechanism, influencing factors, and quantitative analytical methods. By employing the detailed experimental protocols provided, researchers and drug development professionals can effectively study and mitigate the formation of this undesirable impurity, ensuring the quality, safety, and efficacy of ramipril-containing pharmaceutical products.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Toxicity Assessment of Ramipril Diketopiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is known to degrade into ramipril diketopiperazine (DKP). The presence of this impurity in pharmaceutical formulations necessitates a thorough evaluation of its potential toxicity. This technical guide provides an in-depth overview of the in silico toxicity prediction of ramipril DKP, supplemented with experimental verification data. Quantitative structure-activity relationship (QSAR) models have been employed to predict the carcinogenic, genotoxic, and mutagenic potential of this degradation product. These computational predictions have been further investigated through in vitro assays, including the micronucleus and Ames tests, to provide a comprehensive safety profile. This document outlines the methodologies used, presents the quantitative findings in a structured format, and visualizes the key workflows and toxicological relationships.

In Silico Toxicity Prediction

The initial safety assessment of ramipril DKP was conducted using computational toxicology models. Specifically, the open-access software VEGA-GUI (Virtual Models for Evaluating the Properties of Chemicals within a Global Architecture) was utilized to perform QSAR simulations for carcinogenicity, genotoxicity, and mutagenicity.[1][2]

Experimental Protocol: In Silico QSAR Analysis

The in silico analysis of ramipril DKP was performed using the VEGA-GUI software (version 1.2.0).[1] The structure of the ramipril DKP derivative was subjected to various models within the VEGA platform to predict the following toxicological endpoints:

-

Carcinogenicity: Assessed using models that identify structural alerts and molecular fragments associated with carcinogenic activity.

-

Genotoxicity: Evaluated through models that predict the potential to induce chromosomal aberrations and other genetic damage.

-

Mutagenicity (Ames test): Predicted using models that simulate the outcome of the bacterial reverse mutation assay.

The reliability of the predictions was evaluated using the Applicability Domain Index (ADI), which measures the similarity of the target compound to the chemicals in the model's training set. The results were translated into numeric endpoint scores (ES) ranging from 0 (low toxicity) to 1 (high toxicity), with an average endpoint score (ESav) calculated for each endpoint.[1]

Quantitative In Silico Toxicity Data

The QSAR analysis of ramipril DKP yielded predictions for its carcinogenic, genotoxic, and mutagenic potential. The results are summarized in the table below.

| Toxicological Endpoint | QSAR Model Prediction | Reliability | Endpoint Score (ES) |

| Carcinogenicity | Potentially Carcinogenic | Moderate[1][2] | Not explicitly stated |

| Genotoxicity | Potentially Genotoxic | Moderate[1][2] | Not explicitly stated |

| Mutagenicity (Ames test) | Non-mutagenic | Strong[1] | 0.2[1] |

Table 1: Summary of In Silico QSAR Predictions for Ramipril Diketopiperazine

Experimental Verification of In Silico Predictions

To corroborate the computational predictions, in vitro toxicological studies were conducted. These experiments aimed to provide empirical evidence for the genotoxic and mutagenic potential of ramipril DKP.

Experimental Protocol: In Vitro Micronucleus Assay

The genotoxicity of ramipril DKP was assessed using an in vitro micronucleus assay.[1] This test evaluates the potential of a substance to induce chromosomal damage.

-

Objective: To verify the in silico prediction of genotoxicity.

-

Method: The assay was employed to assess the potential for direct DNA-damaging properties of the ramipril degradant.[1]

-

Concentrations: The compound was tested at high concentrations as a screening series and at concentrations typically observed in human blood to mimic a clinical scenario.[1] A high concentration of 0.22 mg/mL was specifically mentioned.[1]

-

Endpoint: The formation of micronuclei, which indicates chromosomal damage or loss.

Experimental Protocol: In Vitro Ames Test

The mutagenic potential of both pure ramipril DKP and its N-nitroso metabolite was evaluated using the Ames test (bacterial reverse mutation assay).[1]

-

Objective: To verify the in silico prediction of mutagenicity and to investigate the effect of nitrosation.

-

Method: The test was designed to detect two mechanisms of mutagenicity: a direct mechanism for the pure degradant and an indirect mechanism via the formation of N-nitroso-metabolites.[1] The N-nitroso-metabolites were generated using a Nitrosation Assay Procedure (NAP test).[1] The test was conducted with Salmonella typhimurium strain TA100 with metabolic activation.[1]

-

Concentration: The nitrosation product was tested at a concentration of 4.5 mg/mL.[1]

-

Endpoint: The induction of base substitution mutations in the test bacteria.

Quantitative Experimental Verification Data

The in vitro assays provided crucial data to confirm and contextualize the in silico predictions.

| Assay | Compound | Concentration | Result |

| In Vitro Micronucleus Assay | Ramipril DKP | 0.22 mg/mL | Cytotoxic and potentially aneugenic (three-fold increase in micronuclei relative to control)[1] |

| In Vitro Micronucleus Assay | Ramipril DKP | Physiologic concentrations | No cytotoxicity or genotoxicity observed[3] |

| In Vitro Ames Test | Pure Ramipril DKP | Not specified | Non-mutagenic[1] |

| In Vitro Ames Test | Nitrosation product of Ramipril DKP | 4.5 mg/mL | Mutagenic (induced base substitution mutations in TA100 with metabolic activation)[1] |

Table 2: Summary of In Vitro Experimental Verification Results for Ramipril Diketopiperazine

Visualizations: Workflows and Logical Relationships

In Silico to In Vitro Toxicity Assessment Workflow

The following diagram illustrates the workflow from the identification of ramipril DKP to its in silico and subsequent in vitro toxicological assessment.

In Silico to In Vitro Assessment Workflow

Logical Relationship of Ramipril DKP Toxicity Predictions

This diagram outlines the logical flow of the toxicity findings for ramipril diketopiperazine.

Toxicity Profile of Ramipril DKP

Conclusion

The in silico toxicity assessment of ramipril diketopiperazine, a degradation product of ramipril, indicates a potential for carcinogenicity and genotoxicity, though these predictions have moderate reliability.[1][2] The prediction for mutagenicity was strong for the pure compound being non-mutagenic.[1] Experimental verification through in vitro assays confirmed that while pure ramipril DKP is not mutagenic, its nitrosation product is.[1] Furthermore, the genotoxic potential was observed in the micronucleus assay at high concentrations, suggesting a threshold effect.[1][3] At physiological concentrations, the cytotoxicity and genotoxicity of ramipril DKP were not observed.[3] These findings highlight the importance of a combined in silico and in vitro approach for the comprehensive safety evaluation of drug impurities. The potential for endogenous formation of mutagenic N-nitroso compounds from ramipril DKP warrants further investigation and consideration in the risk assessment of ramipril-containing drug products.

References

Unraveling the Genotoxic Potential of Ramipril Diketopiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential genotoxicity of ramipril diketopiperazine (DKP), a primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. A review of available in silico and in vitro toxicological data is presented to offer a detailed perspective for researchers and drug development professionals. This guide summarizes key quantitative data, outlines detailed experimental protocols for pivotal genotoxicity assays, and visualizes the experimental workflow and potential mechanistic pathways. The findings indicate that while ramipril DKP itself is not mutagenic, it exhibits a potential for aneugenicity at high concentrations. Furthermore, its nitrosation product demonstrates mutagenic properties, highlighting a potential risk that warrants careful consideration during drug formulation and stability studies.

Introduction

Ramipril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. Under certain conditions, particularly in dry air, ramipril can undergo intramolecular cyclization to form its diketopiperazine (DKP) derivative.[1] The presence of this impurity in pharmaceutical formulations is of significant interest from a safety perspective. Assessing the genotoxic potential of such impurities is a critical component of drug development and regulatory submission, ensuring the safety of pharmaceutical products. This guide focuses on the available scientific evidence to provide an in-depth understanding of the genotoxic profile of ramipril DKP.

Quantitative Genotoxicity Data

The assessment of the genotoxic potential of ramipril DKP has been approached through a combination of computational modeling and in vitro assays. The key findings from these studies are summarized below.

In Silico QSAR Predictions

Quantitative Structure-Activity Relationship (QSAR) simulations have been employed as an initial screening tool. These computational models predicted that ramipril DKP could be carcinogenic and genotoxic, although these predictions were associated with only moderate reliability.[1] Conversely, the prediction for mutagenicity was strong, indicating a non-mutagenic profile for the parent DKP molecule.[1]

In Vitro Micronucleus Assay

To experimentally verify the in silico prediction of genotoxicity, an in vitro micronucleus assay was conducted. This assay is designed to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.

Table 1: In Vitro Micronucleus Assay Results for Ramipril Diketopiperazine

| Concentration | Result | Key Finding |

| High Concentration (0.22 mg/mL) | Positive | A three-fold increase in micronuclei compared to the control was observed (33.33% vs. 11.86%, p = 0.0184), suggesting a cytotoxic and potentially aneugenic effect.[1] |

| Physiologic Concentrations | Negative | No significant increase in micronuclei was observed, indicating that the genotoxic effect has a threshold.[1] |

Bacterial Reverse Mutation (Ames) Test

The mutagenic potential of ramipril DKP was evaluated using the Ames test, which assesses the ability of a substance to induce gene mutations in bacteria. The study investigated both the pure DKP compound and its N-nitroso derivative.

Table 2: Bacterial Reverse Mutation (Ames) Test Results for Ramipril Diketopiperazine and its Nitrosation Product

| Test Substance | Metabolic Activation (S9) | Test Strain | Result | Key Finding |

| Pure Ramipril DKP | With and Without | TA100 and other standard strains | Negative | Pure ramipril DKP is not mutagenic.[1] |

| Nitrosation Product of Ramipril DKP | With | TA100 | Positive | Induced base substitution mutations at a concentration of 4.5 mg/mL, confirming its mutagenicity.[1] |

| Nitrosation Product of Ramipril DKP | Without | TA100 | Negative | Metabolic activation is required for the mutagenic effect of the nitrosated impurity.[1] |

Experimental Protocols

The following sections detail the likely experimental methodologies for the key in vitro genotoxicity assays based on standard OECD guidelines and information from the primary study.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay would have been performed to evaluate the potential of ramipril DKP to induce micronuclei in cultured mammalian cells.

Objective: To detect aneugenic and clastogenic potential.

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, would be used.

Procedure:

-

Cell Culture: CHO cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Treatment: Exponentially growing cells are treated with various concentrations of ramipril DKP, including a high concentration of 0.22 mg/mL and a range of lower, physiologically relevant concentrations.[1] Both a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine for aneugenicity, mitomycin C for clastogenicity) are included. The treatment is typically conducted with and without a metabolic activation system (S9 fraction).

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

-

Harvesting and Staining: After an appropriate incubation period (e.g., 1.5-2 normal cell cycles), cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

-

Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration and compared to the vehicle control using appropriate statistical methods. A statistically significant, dose-dependent increase in micronucleated cells is considered a positive result.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This assay is designed to detect point mutations induced by the test substance.

Objective: To assess the mutagenic potential of pure ramipril DKP and its nitrosation product.

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations. The TA100 strain is particularly sensitive to base-pair substitutions.[1]

Procedure:

-

Preparation of Test Substance: Ramipril DKP is dissolved in a suitable solvent. The nitrosation product is prepared using a Nitrosation Assay Procedure (NAP test).[1]

-

Treatment: The bacterial strains are exposed to various concentrations of the test substance (e.g., up to 5 mg/plate for pure DKP and 4.5 mg/mL for the nitrosation product) in the presence and absence of a metabolic activation system (S9 mix from induced rat liver).[1] A vehicle control and positive controls for each strain with and without S9 are included.

-

Plate Incorporation Method: The test substance, bacterial culture, and (if required) S9 mix are combined with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each plate.

-

Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible twofold increase over the background (vehicle control) at one or more concentrations.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the genotoxicity assessment for ramipril diketopiperazine.

References

Ramipril Diketopiperazine: A Certified Reference Material for Pharmaceutical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical quality attribute that must be carefully controlled and monitored. One of the major degradation products of ramipril is Ramipril diketopiperazine, also known as Ramipril EP Impurity D. The accurate identification and quantification of this impurity are essential to ensure the safety and efficacy of ramipril-containing medicines. This technical guide provides a comprehensive overview of Ramipril diketopiperazine as a certified reference material (CRM), including its synthesis, analytical characterization, and its role in the metabolic pathway of ramipril.

Physicochemical Properties and Identification

Ramipril diketopiperazine is a cyclic dipeptide formed through an intramolecular condensation reaction of ramipril. As a certified reference material, it is a highly purified substance with well-characterized properties.

| Property | Value | Reference |

| Chemical Name | Ethyl (2S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[1][2]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate | [Sigma-Aldrich Co. LLC. (2023)] |

| Synonyms | Ramipril Impurity D, Ramipril Related Compound D | [Sigma-Aldrich Co. LLC. (2023)] |

| CAS Number | 108731-95-9 | [Sigma-Aldrich Co. LLC. (2023)] |

| Molecular Formula | C₂₃H₃₀N₂O₄ | [Sigma-Aldrich Co. LLC. (2023)] |

| Molecular Weight | 398.50 g/mol | [Sigma-Aldrich Co. LLC. (2023)] |

Table 1: Physicochemical Properties of Ramipril Diketopiperazine CRM.

Synthesis and Preparation of the Certified Reference Material

The synthesis of Ramipril diketopiperazine as a CRM typically involves the controlled degradation of ramipril. A common method is through thermal stress.

Experimental Protocol: Thermal Degradation for Synthesis

Objective: To generate Ramipril diketopiperazine from Ramipril through thermal degradation.

Methodology:

-

A known quantity of pure Ramipril is placed in a suitable glass vial.

-

The vial is heated in an oven at a controlled temperature of 120°C.

-

The heating is maintained for a period of 6 to 8 hours to induce the intramolecular cyclization reaction.

-

The resulting product is then purified using techniques such as flash chromatography to isolate Ramipril diketopiperazine.

-

The purity of the isolated compound is confirmed by analytical methods like HPLC and the structure is elucidated using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methodologies for Quantification

The accurate quantification of Ramipril diketopiperazine in ramipril samples is crucial for quality control. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods are commonly employed for this purpose.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of ramipril and its degradation products, including Ramipril diketopiperazine.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 2.5) in a ratio of 50:50 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Table 2: Typical HPLC Conditions for Ramipril and Impurity Analysis.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies are performed on ramipril. These studies involve subjecting the drug substance to various stress conditions to intentionally generate degradation products.

| Stress Condition | Methodology |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 10 minutes |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 1 hour |

| Thermal Degradation | Dry heat at 70°C for 48 hours |

| Photolytic Degradation | Exposure to UV light (254 nm) and cool white fluorescent light for 48 hours |

Table 3: Conditions for Forced Degradation Studies of Ramipril.

Metabolic Pathway of Ramipril

Ramipril is a prodrug that is metabolized in the body to its active form, ramiprilat, as well as several inactive metabolites, including Ramipril diketopiperazine. Understanding this pathway is essential for interpreting pharmacokinetic and pharmacodynamic data. Ramipril is primarily hydrolyzed by liver esterases to the active diacid metabolite, ramiprilat.[3] Other inactive metabolites include the diketopiperazine ester, the diketopiperazine acid, and glucuronide conjugates of ramipril and ramiprilat.[4]

Caption: Metabolic pathway of Ramipril.

Logical Workflow for CRM Use in Quality Control

The use of a Ramipril diketopiperazine CRM is a fundamental component of the quality control workflow for ramipril drug products. This workflow ensures the identity, purity, and strength of the pharmaceutical preparation.

Caption: Quality control workflow for Ramipril impurity testing.

Biological Activity of Ramipril Diketopiperazine

Ramipril diketopiperazine is considered an inactive metabolite of ramipril.[5][6] This means it does not exhibit significant inhibitory activity towards the angiotensin-converting enzyme (ACE) and therefore does not contribute to the therapeutic effects of ramipril. The formation of this inactive impurity is a degradation pathway that can reduce the amount of active drug available, highlighting the importance of its control in pharmaceutical formulations.

Conclusion

The availability of a well-characterized Certified Reference Material for Ramipril diketopiperazine is indispensable for the pharmaceutical industry. It enables accurate and reliable quantification of this critical impurity, ensuring that ramipril drug products meet the stringent quality and safety standards required by regulatory agencies. The experimental protocols and analytical methodologies outlined in this guide provide a framework for the effective control of Ramipril diketopiperazine in the development and manufacturing of ramipril formulations.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. proteopedia.org [proteopedia.org]

- 4. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2009122433A2 - A process for preparation of ramipril - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Throughput Analysis of Ramipril and its Metabolite, Ramipril Diketopiperazine, in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed high-throughput and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, ramipril, its active metabolite ramiprilat, and its cyclized degradation product, ramipril diketopiperazine, in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and stability assessments of ramipril formulations. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method, once validated, will offer the necessary sensitivity, specificity, and efficiency for researchers, scientists, and drug development professionals.

Introduction

Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat, a potent ACE inhibitor used in the management of hypertension and congestive heart failure.[1] During its metabolism and under certain storage conditions, ramipril can also undergo intramolecular cyclization to form the inactive metabolite, ramipril diketopiperazine.[2] Monitoring the plasma concentrations of ramipril and its metabolites is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.

This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of ramipril, ramiprilat, and a proposed method for ramipril diketopiperazine in human plasma.

Experimental

Materials and Reagents

-

Ramipril, Ramiprilat, and Ramipril Diketopiperazine reference standards

-

Internal Standard (IS), e.g., Enalapril or a stable isotope-labeled analog of ramipril

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput capability.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation of the analytes from endogenous plasma components.

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is suggested.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Gradient Program (Proposed):

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.5 | 80 |

| 2.6 | 20 |

| 4.0 | 20 |

Mass Spectrometry

The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions (Proposed):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ramipril | 417.2 | 234.1 | To be optimized |

| Ramiprilat | 389.2 | 206.1 | To be optimized |

| Ramipril Diketopiperazine | 399.2 | To be determined | To be optimized |

| Internal Standard (e.g., Enalapril) | 377.2 | 234.2 | To be optimized |

Note: The precursor ion for ramipril diketopiperazine is derived from its molecular weight of 398.5 g/mol ([M+H]+).[3] The product ion needs to be determined through infusion and fragmentation experiments with a reference standard. A potential fragment could arise from the loss of the ethyl phenylpropanoate side chain.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of ramipril and ramiprilat in human plasma, as reported in the literature. The parameters for ramipril diketopiperazine are to be determined upon method validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Ramipril | 0.5 - 80 | > 0.99 | 0.5 |

| Ramiprilat | 1.08 - 107.56 | > 0.99 | 1.08 |

| Ramipril Diketopiperazine | To be determined | To be determined | To be determined |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Ramipril | Low QC | < 15 | < 15 | 85 - 115 |

| Mid QC | < 15 | < 15 | 85 - 115 | |

| High QC | < 15 | < 15 | 85 - 115 | |

| Ramiprilat | Low QC | < 15 | < 15 | 85 - 115 |

| Mid QC | < 15 | < 15 | 85 - 115 | |

| High QC | < 15 | < 15 | 85 - 115 | |

| Ramipril Diketopiperazine | Low QC | To be determined | To be determined | To be determined |

| Mid QC | To be determined | To be determined | To be determined | |

| High QC | To be determined | To be determined | To be determined |

Visualizations

Caption: Metabolic pathway of ramipril.

Caption: Experimental workflow for plasma sample analysis.

Conclusion

The proposed LC-MS/MS method provides a robust framework for the simultaneous quantification of ramipril, ramiprilat, and ramipril diketopiperazine in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. Full validation of the method for ramipril diketopiperazine is required to establish its performance characteristics. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Note: UPLC-Q-TOF-MS for the Structural Elucidation of Ramipril Diketopiperazine

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) method for the identification and structural characterization of ramipril diketopiperazine (DKP), a key degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. The developed protocol provides a highly sensitive and selective approach for impurity profiling in pharmaceutical development and quality control. A detailed fragmentation pathway for ramipril DKP has been elucidated using high-resolution mass spectrometry, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Ramipril is an effective ACE inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] However, it is susceptible to degradation, primarily through hydrolysis to its active metabolite, ramiprilat, and intramolecular cyclization to form the inactive diketopiperazine derivative (Impurity D).[2] Monitoring and controlling the levels of these impurities is critical to ensure the safety and efficacy of ramipril-containing drug products. UPLC-Q-TOF-MS offers a powerful analytical tool for this purpose, combining the high-resolution separation of UPLC with the accurate mass measurement and structural elucidation capabilities of Q-TOF-MS. This application note provides a comprehensive protocol for the analysis of ramipril DKP and a detailed study of its fragmentation behavior under collision-induced dissociation (CID).

Experimental Protocols

Sample Preparation

-

Standard Solution: A standard solution of ramipril diketopiperazine (10 µg/mL) was prepared by dissolving the reference standard in a 50:50 (v/v) mixture of acetonitrile and water.

-

Forced Degradation Sample: To generate ramipril DKP, a sample of ramipril was subjected to thermal stress by heating at 120°C for 8 hours. The resulting material was dissolved in a 50:50 (v/v) mixture of acetonitrile and water to achieve a nominal concentration of 1 mg/mL of the initial ramipril.

UPLC-Q-TOF-MS Method

A Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS Q-TOF mass spectrometer was utilized for the analysis. The detailed instrumental parameters are presented in Table 1.

Table 1: UPLC-Q-TOF-MS Instrumental Parameters

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC I-Class |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Q-TOF-MS System | Waters Xevo G2-XS Q-TOF |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Sampling Cone | 30 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | MSE |

| Mass Range | 50 - 1200 m/z |

| Collision Energy | Low Energy: 6 eV; High Energy Ramp: 15-40 eV |

Results and Discussion

Chromatographic Separation

The developed UPLC method provided excellent separation of ramipril and its diketopiperazine degradation product. The high efficiency of the sub-2 µm particle column resulted in sharp and symmetrical peaks, allowing for accurate quantification and subsequent mass spectrometric analysis.

Mass Spectrometry and Fragmentation Analysis

The ESI-MS spectrum of ramipril diketopiperazine in positive ion mode showed a prominent protonated molecular ion [M+H]+ at an m/z of 399.2384, which corresponds to the molecular formula C23H31N2O4+. The high-resolution mass measurement confirmed the elemental composition with high accuracy.

The MS/MS spectrum of the [M+H]+ ion of ramipril DKP was obtained using collision-induced dissociation. The major fragment ions observed are summarized in Table 2.

Table 2: Major Fragment Ions of Ramipril Diketopiperazine ([M+H]+ = 399.2384)

| Fragment Ion (m/z) | Proposed Elemental Composition | Description |

| 371.2435 | C23H31N2O3+ | Loss of CO from the diketopiperazine ring |

| 234.1492 | C14H20NO2+ | Cleavage of the amide bond in the DKP ring |

| 166.0863 | C9H12NO2+ | Further fragmentation of the m/z 234 ion |

| 130.0861 | C9H12N+ | Loss of CO2 from the m/z 166 ion |

| 91.0542 | C7H7+ | Tropylium ion from the phenylpropyl side chain |

The proposed fragmentation pathway for ramipril diketopiperazine is illustrated in the following diagram. The fragmentation is initiated by the characteristic loss of a neutral carbon monoxide (CO) molecule from the diketopiperazine ring, a common fragmentation pattern for this class of compounds.[3] Subsequent cleavages of the amide bonds and fragmentation of the side chains lead to the observed product ions.

Caption: Proposed fragmentation pathway of ramipril diketopiperazine.

Experimental Workflow

The overall workflow for the analysis of ramipril diketopiperazine is depicted in the following diagram. This systematic approach ensures efficient sample processing and data acquisition for reliable impurity identification and characterization.

Caption: Experimental workflow for ramipril DKP analysis.

Conclusion

This application note demonstrates the successful application of UPLC-Q-TOF-MS for the detailed fragmentation study of ramipril diketopiperazine. The provided experimental protocol is robust and sensitive, making it suitable for routine impurity profiling in the pharmaceutical industry. The elucidated fragmentation pathway provides a valuable reference for the structural confirmation of this critical degradation product, contributing to the development of safer and more effective pharmaceutical products.

References

Application Notes and Protocols for a Validated Stability-Indicating Assay of Ramipril

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development and validation of a stability-indicating assay for Ramipril. The information is compiled from various scientific studies to ensure a robust and reliable methodology for assessing the stability of Ramipril in bulk drug substances and pharmaceutical formulations.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] Due to the presence of an ester group, Ramipril is susceptible to degradation, primarily through hydrolysis and intramolecular cyclization.[3][4] Therefore, a validated stability-indicating assay is crucial to ensure the quality, efficacy, and safety of Ramipril-containing products by separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.

The primary degradation pathways for Ramipril involve:

-

Hydrolysis: Cleavage of the ester group to form the active metabolite, Ramiprilat (Ramipril-diacid).[3][4]

-

Cyclization: Intramolecular condensation to form the inactive Ramipril-diketopiperazine (DKP).[3][4][5]

These degradation products can be formed under various stress conditions such as exposure to acidic, alkaline, oxidative, thermal, and photolytic environments.[6][7]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify the likely degradation products.

Protocol:

-

Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of Ramipril reference standard in a volumetric flask using a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration (e.g., 1 mg/mL).[4]

-

Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 N to 0.5 N hydrochloric acid.[6][7] Heat the solution (e.g., at 60-80°C) for a specified period (e.g., up to 30 hours) until significant degradation (typically 5-20%) is observed.[6] Cool the solution and neutralize it with an appropriate amount of base (e.g., 0.1 N NaOH). Dilute to the final concentration with the mobile phase.

-

Base Hydrolysis: To an aliquot of the stock solution, add 0.1 N to 0.5 N sodium hydroxide.[6][7] Keep the solution at room temperature or heat gently for a shorter duration until sufficient degradation is achieved. Neutralize with an appropriate amount of acid (e.g., 0.1 N HCl) and dilute to the final concentration.

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% to 30% hydrogen peroxide.[6][7] Keep the solution at room temperature for a specified time, protected from light. Dilute to the final concentration with the mobile phase.

-

Thermal Degradation: Expose the solid Ramipril powder to dry heat in an oven at a controlled temperature (e.g., 70-105°C) for a defined period.[6][8] Also, subject a solution of Ramipril to thermal stress. After the exposure, dissolve and dilute the sample to the final concentration.

-

Photolytic Degradation: Expose a solution of Ramipril and the solid drug to UV (e.g., 254 nm) and visible light in a photostability chamber.[6] Prepare a control sample stored in the dark. After exposure, dilute the samples to the final concentration.

References

- 1. A review on validated analytical methods for Ramipril [journalwjbphs.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Note: Forced Degradation of Ramipril to Generate Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and cardiovascular diseases. However, ramipril is susceptible to degradation, primarily through two pathways: hydrolysis to its active metabolite, ramiprilat, and intramolecular cyclization to form the inactive degradant, ramipril diketopiperazine (DKP).[1][2] The formation of DKP is a critical quality attribute to monitor during drug development and stability testing, as it represents a loss of potency and the introduction of an impurity.[3] Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies. This application note provides a detailed protocol for conducting forced degradation studies on ramipril to specifically generate and quantify the diketopiperazine derivative.

Degradation Pathway: Ramipril to Diketopiperazine

The conversion of ramipril to its diketopiperazine derivative involves an intramolecular cyclization reaction. This transformation is facilitated by specific environmental conditions, particularly heat and the absence of moisture (dry air).[3][4]

Caption: Chemical transformation of ramipril to diketopiperazine.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting forced degradation studies on ramipril to generate and analyze the diketopiperazine degradant.

Caption: General workflow for forced degradation of ramipril.

Experimental Protocols

The following protocols are synthesized from published methodologies for the forced degradation of ramipril.

Materials and Reagents

-

Ramipril reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer

-

Tetrahydrofuran (THF)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes